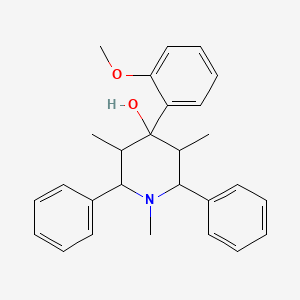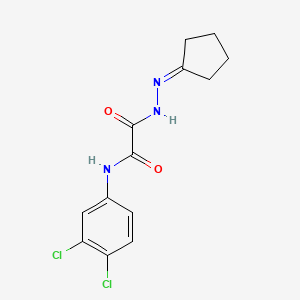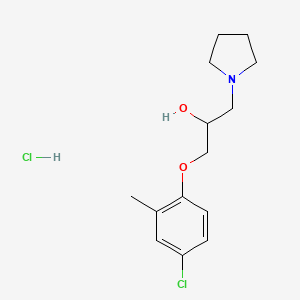
4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol, also known as MDPV, is a synthetic cathinone that has gained significant attention in the scientific community due to its potential as a research tool. MDPV is a psychoactive drug that acts as a stimulant and has been found to have a high affinity for the dopamine and norepinephrine transporters.
作用机制
4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol acts as a stimulant by inhibiting the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to an increase in their concentration in the brain. This increase in neurotransmitter levels results in a feeling of euphoria and increased energy. 4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to have a higher affinity for the dopamine transporter than for the norepinephrine transporter, which may explain its more pronounced effects on mood and behavior.
Biochemical and Physiological Effects:
4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to have a range of biochemical and physiological effects. In addition to its stimulant properties, 4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to increase heart rate, blood pressure, and body temperature. It can also cause anxiety, paranoia, and hallucinations at high doses. Long-term use of 4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been associated with a range of negative health effects, including cardiovascular disease, liver damage, and neurological damage.
实验室实验的优点和局限性
4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has several advantages as a research tool. Its high affinity for the dopamine and norepinephrine transporters makes it a useful tool for studying the mechanisms underlying drug addiction and the potential for the development of new treatments. However, 4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol also has several limitations. Its psychoactive effects can make it difficult to use in animal models, and its potential for abuse means that it must be handled with care in the laboratory.
未来方向
There are several future directions for research on 4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol. One area of interest is the development of new treatments for drug addiction based on the mechanisms underlying the effects of 4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol on the dopamine and norepinephrine transporters. Another area of interest is the development of new research tools based on the structure of 4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol. For example, modifications to the structure of 4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol could lead to the development of new compounds with higher affinity for specific transporters or with different pharmacological properties.
合成方法
The synthesis of 4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 2,5-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization. The purity and yield of the final product can be improved through further purification techniques such as column chromatography.
科学研究应用
4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been used extensively in scientific research as a tool to study the dopamine and norepinephrine transporters. 4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to have a high affinity for these transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By studying the effects of 4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol on these transporters, researchers have gained a better understanding of the mechanisms underlying drug addiction and the potential for the development of new treatments.
属性
IUPAC Name |
4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO2/c1-19-25(21-13-7-5-8-14-21)28(3)26(22-15-9-6-10-16-22)20(2)27(19,29)23-17-11-12-18-24(23)30-4/h5-20,25-26,29H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBHDKLBZYZJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(C(C1(C2=CC=CC=C2OC)O)C)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopentanecarboxamide](/img/structure/B5161973.png)
![(3R*,4R*)-1-[(2-methoxy-5-pyrimidinyl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5161977.png)



![8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5161995.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5162000.png)
![2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5162006.png)
![ethyl 3-[(2-bromophenyl)amino]-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-3-oxopropanoate](/img/structure/B5162024.png)
![[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5162026.png)

![N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5162032.png)
